Cas no 477538-08-2 (N-4-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-2-carboxamide)

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-2-carboxamide is a heterocyclic organic compound featuring a benzothiazole core linked to a benzimidazole moiety via a carboxamide bridge. This structure imparts unique electronic and steric properties, making it valuable in materials science and pharmaceutical research. The compound exhibits strong fluorescence and potential π-conjugation, suggesting applications in optoelectronic devices or as a fluorescent probe. Its rigid, planar architecture may also enhance binding affinity in medicinal chemistry contexts, particularly for targeting specific enzymes or receptors. The presence of both benzothiazole and benzimidazole groups offers tunable reactivity, enabling further functionalization for tailored applications. High purity and stability under standard conditions ensure reliable performance in experimental settings.
N-4-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-2-carboxamide structure
477538-08-2 structure
Product name:N-4-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-2-carboxamide
CAS No:477538-08-2
MF:C21H14N4OS
MW:370.427062511444
CID:849633

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazolecarboxamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-
    • Oprea1_296752
    • N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
    • N-4-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-2-carboxamide
    • Inchi: 1S/C21H14N4OS/c26-20(21-25-17-7-3-4-8-18(17)27-21)22-14-11-9-13(10-12-14)19-23-15-5-1-2-6-16(15)24-19/h1-12H,(H,22,26)(H,23,24)
    • InChI Key: QDCFQYDJFSWROA-UHFFFAOYSA-N
    • SMILES: S1C(C(NC2C=CC(=CC=2)C2=NC3C=CC=CC=3N2)=O)=NC2C=CC=CC1=2

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 538
  • Topological Polar Surface Area: 98.9

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0816-0606-20μmol
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
477538-08-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0816-0606-15mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
477538-08-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0816-0606-2μmol
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
477538-08-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0816-0606-5μmol
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
477538-08-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0816-0606-10mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
477538-08-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0816-0606-1mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
477538-08-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0816-0606-20mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
477538-08-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0816-0606-30mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
477538-08-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0816-0606-10μmol
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
477538-08-2 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0816-0606-3mg
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide
477538-08-2 90%+
3mg
$63.0 2023-05-17

Additional information on N-4-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-2-carboxamide

N-4-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-2-carboxamide: A Comprehensive Overview

The compound with CAS No 477538-08-2, known as N-4-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-2-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of material science and pharmaceutical research. This compound is notable for its unique structure, which combines elements of benzodiazole and benzothiazole moieties, creating a molecule with potential applications in advanced materials and drug development.

Recent studies have highlighted the importance of benzodiazole derivatives in the development of novel materials with enhanced electronic properties. The integration of a benzothiazole group further enhances the molecule's versatility, making it a promising candidate for applications in optoelectronics and sensor technologies. Researchers have explored the compound's ability to act as a photosensitive material, demonstrating its potential in next-generation photovoltaic devices.

The synthesis of N-4-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-2-carboxamide involves a multi-step process that requires precise control over reaction conditions to ensure high purity and stability. The use of advanced synthetic techniques, such as Suzuki coupling and nucleophilic substitution, has enabled researchers to optimize the synthesis pathway, making it more efficient and scalable for industrial applications.

In terms of biological applications, this compound has shown promise in preliminary studies as a potential drug candidate. Its ability to interact with specific biological targets has been explored in the context of anti-inflammatory and anticancer therapies. Recent findings suggest that the compound exhibits selective cytotoxicity against cancer cells, making it a valuable lead compound for further drug development.

The structural integrity of N-4-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-2-carboxamide plays a crucial role in its functional properties. The conjugation between the benzodiazole and benzothiazole groups enhances its electronic delocalization, contributing to its stability and reactivity. This feature is particularly advantageous in applications requiring high thermal stability and resistance to environmental factors.

Moreover, the compound's ability to form self-assembled monolayers has been investigated for use in nanotechnology applications. Its amphiphilic nature allows for the creation of ordered nanostructures, which could be utilized in the development of advanced coatings and sensors with improved performance characteristics.

In conclusion, N-4-(1H-1,3-benzodiazol-2-yl)phenyl-1,3-benzothiazole-2-carboxamide represents a cutting-edge molecule with diverse potential applications across multiple scientific domains. Its unique structure and functional properties make it a subject of ongoing research interest, with promising prospects for future innovations in materials science and biomedicine.

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